Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-

Catalog No.
S13262538
CAS No.
83493-40-7
M.F
C25H27FO4
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-me...

CAS Number

83493-40-7

Product Name

Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-

IUPAC Name

4-[[2-(3,4-dimethoxyphenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene

Molecular Formula

C25H27FO4

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C25H27FO4/c1-25(2,19-11-13-22(27-3)24(15-19)28-4)17-29-16-18-10-12-21(26)23(14-18)30-20-8-6-5-7-9-20/h5-15H,16-17H2,1-4H3

InChI Key

KAPZZBJCTCHZNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC

Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- is a complex organic compound characterized by a unique molecular structure that incorporates multiple functional groups. Its molecular formula is C23H26FO3C_{23}H_{26}FO_3, and it features a benzene ring substituted with a fluoro group and various alkoxy and phenoxy substituents. The presence of dimethoxy and phenoxy groups contributes to its potential reactivity and biological activity, making it an interesting subject for research in organic chemistry and pharmacology.

The chemical reactivity of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The fluoro group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols, allowing for the introduction of new functional groups.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzene ring allows it to participate in electrophilic aromatic substitution reactions, where electrophiles can add to the ring, potentially modifying its properties.
  • Reduction Reactions: The compound may also be susceptible to reduction reactions, which could convert certain functional groups into more reactive or stable forms.

Research into the biological activity of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- indicates potential pharmacological applications. Compounds with similar structures have shown:

  • Antitumor Activity: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: The presence of specific substituents may enhance antimicrobial efficacy against bacteria and fungi.
  • Anti-inflammatory Effects: Certain analogs have demonstrated the ability to reduce inflammation in biological models.

The synthesis of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves several steps:

  • Formation of the Fluorinated Benzene Ring: Starting from a suitable precursor, fluorination can be achieved using reagents like potassium fluoride in the presence of a polar solvent.
  • Alkylation Reactions: The introduction of the 2-(3,4-dimethoxyphenyl)-2-methylpropoxy group can be accomplished through alkylation methods such as Williamson ether synthesis.
  • Coupling Reactions: Finally, coupling reactions can be utilized to attach the phenoxy group to the benzene ring.

Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting specific diseases.
  • Agricultural Chemicals: Its antimicrobial properties may find use in developing pesticides or fungicides.
  • Material Science: The compound could serve as a building block for creating advanced materials with specific properties.

Interaction studies involving Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- focus on its binding affinity and activity against biological targets. These studies often involve:

  • Molecular Docking Simulations: To predict how well the compound binds to specific receptors or enzymes.
  • In Vitro Assays: Testing the compound's efficacy against cultured cells or microorganisms.
  • In Vivo Studies: Assessing pharmacokinetics and bioavailability in animal models.

Several compounds share structural similarities with Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
1-Fluoro-4-isobutoxybenzeneC10H13FOC_{10}H_{13}FOContains isobutyl etherSimpler structure; less steric hindrance
1-Fluoro-4-nitrobenzeneC6H4FNO2C_6H_4FNO_2Nitro group presenceStronger electrophilic character due to nitro group
1-Fluoro-4-methoxybenzeneC7H7FOC_7H_7FOMethoxy substituentLess complex; lacks additional aromatic rings

Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-, stands out due to its intricate structure that combines multiple functional groups which enhance its potential biological activity and applications compared to simpler analogs.

XLogP3

6

Hydrogen Bond Acceptor Count

5

Exact Mass

410.18933750 g/mol

Monoisotopic Mass

410.18933750 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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